![molecular formula C18H15ClN2O4 B13795661 methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Quizalofop Methyl is a chiral herbicide belonging to the aryloxyphenoxypropionate class. It is widely used in agriculture to control grass weeds in broadleaf crops. The compound is known for its high selectivity and effectiveness in targeting specific weeds without harming the crops.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Quizalofop Methyl typically involves the esterification of ®-Quizalofop acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ®-Quizalofop Methyl involves large-scale esterification processes. The reaction is carried out in continuous reactors to maximize yield and efficiency. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ®-Quizalofop Methyl suitable for agricultural applications.
Análisis De Reacciones Químicas
Types of Reactions
®-Quizalofop Methyl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form ®-Quizalofop acid and methanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The aromatic ring in ®-Quizalofop Methyl can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often use reagents such as nitrating agents or halogenating agents.
Major Products Formed
Hydrolysis: ®-Quizalofop acid and methanol.
Oxidation: Various oxidized derivatives of ®-Quizalofop Methyl.
Substitution: Substituted derivatives of ®-Quizalofop Methyl with different functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
®-Quizalofop Methyl has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
®-Quizalofop Methyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC). This enzyme is crucial for fatty acid synthesis in plants. By inhibiting ACC, ®-Quizalofop Methyl disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds. The compound specifically targets the ACC enzyme in grasses, making it highly selective and effective.
Comparación Con Compuestos Similares
Similar Compounds
Fenoxaprop-P-ethyl: Another aryloxyphenoxypropionate herbicide with similar applications.
Diclofop-methyl: A related compound used for controlling grass weeds in crops.
Fluazifop-P-butyl: Another herbicide in the same class with similar mechanisms of action.
Uniqueness
®-Quizalofop Methyl is unique due to its high selectivity for grass weeds and its effectiveness at low application rates. Its chiral nature also contributes to its specificity and reduced environmental impact compared to non-chiral herbicides.
Propiedades
Fórmula molecular |
C18H15ClN2O4 |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m0/s1 |
Clave InChI |
YGHJGQYNECSZDY-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
SMILES canónico |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


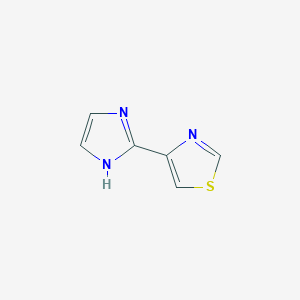
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)


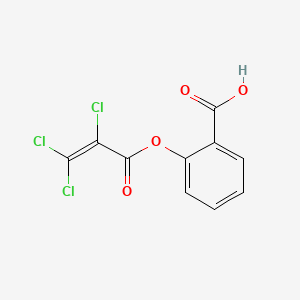
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
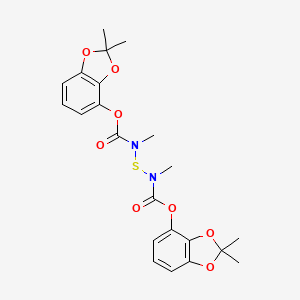
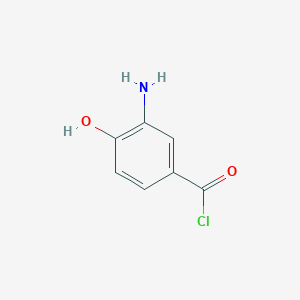


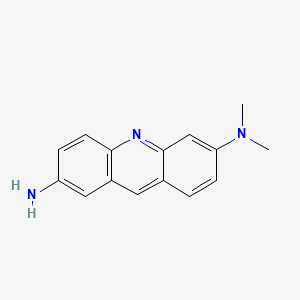
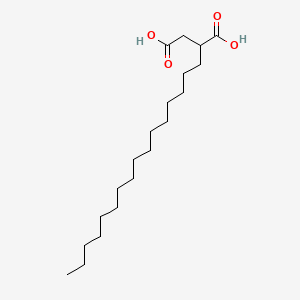
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
